molecular formula C8H7F2NO B3032365 2',5'-Difluoroacetophenone oxime CAS No. 149773-87-5

2',5'-Difluoroacetophenone oxime

Cat. No.: B3032365
CAS No.: 149773-87-5
M. Wt: 171.14 g/mol
InChI Key: PNDLMUZXCOMQSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Difluoroacetophenone oxime typically involves the reaction of 2’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,5’-Difluoroacetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atoms on the aromatic ring can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

  • 2’,4’-Difluoroacetophenone oxime
  • 3’,5’-Difluoroacetophenone oxime
  • 2’,5’-Dichloroacetophenone oxime

Comparison: 2’,5’-Difluoroacetophenone oxime is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a distinct and valuable compound in scientific research.

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLMUZXCOMQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149773-87-5
Record name 1-(2,5-Difluorophenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149773-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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